1H-Pyrrole, 1-(5-hexynyl)-
Description
Contextualization of N-Functionalized Pyrrole (B145914) Derivatives in Modern Organic Synthesis
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. lucp.net The direct modification of the nitrogen atom, known as N-functionalization, is a powerful strategy for diversifying the properties and applications of the pyrrole core. organic-chemistry.org This approach allows for the introduction of a wide variety of substituents, thereby modulating the steric and electronic characteristics of the molecule. mdpi.com
The synthesis of N-substituted pyrroles is a well-established area of organic chemistry, with numerous methods developed to achieve this transformation. organic-chemistry.orgresearchgate.net These methods range from classical approaches like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, to more modern, metal-catalyzed cross-coupling reactions. mdpi.comacs.org The choice of the N-substituent is crucial as it can influence the biological activity, photophysical properties, and polymerization potential of the resulting pyrrole derivative. For instance, N-substituted pyrroles have been investigated as inhibitors of HIV-1 entry, highlighting their potential in medicinal chemistry. nih.gov
The ability to introduce diverse functional groups onto the pyrrole nitrogen has made N-functionalized pyrroles valuable building blocks in the construction of more complex molecular architectures. beilstein-journals.org They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lucp.netresearchgate.net
Significance of Alkynyl-Substituted Heterocycles as Synthetic Intermediates and Scaffolds
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are exceptionally versatile functional groups in organic synthesis. The high electron density and linear geometry of the alkyne moiety make it a reactive center for a wide range of chemical transformations. When an alkyne is attached to a heterocyclic ring, the resulting alkynyl-substituted heterocycle becomes a powerful building block for creating molecular diversity. rsc.org
The terminal alkyne, in particular, offers a rich platform for synthetic elaboration. It can participate in a variety of reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. frontiersin.org
Cross-Coupling Reactions: Terminal alkynes readily undergo Sonogashira, Heck, and other cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex organic molecules.
Cyclization Reactions: The alkyne functionality can participate in intramolecular cyclization reactions to form new rings, providing access to a variety of fused and spirocyclic heterocyclic systems. rsc.org
Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, known as hydrosilylation, can be used to synthesize vinylsilanes, which are themselves versatile synthetic intermediates. acs.org
The presence of an alkynyl group on a heterocycle, therefore, opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.commetu.edu.tr
Overview of Research Trajectories for 1H-Pyrrole, 1-(5-hexynyl)- and Related Systems
The unique combination of a pyrrole ring and a terminal alkyne in 1H-Pyrrole, 1-(5-hexynyl)- makes it a highly attractive target for synthetic exploration. Research involving this and related systems is likely to follow several key trajectories:
Synthesis of Novel Heterocyclic Scaffolds: The terminal alkyne of 1H-Pyrrole, 1-(5-hexynyl)- can serve as a handle for constructing more complex heterocyclic systems through intramolecular cyclization or multicomponent reactions. mdpi.com For example, reactions that involve both the pyrrole ring and the alkyne could lead to the formation of novel fused-ring systems with interesting biological or material properties.
Development of Functional Materials: The pyrrole moiety is a well-known precursor to conducting polymers. The alkyne group in 1H-Pyrrole, 1-(5-hexynyl)- could be used to create cross-linked or functionalized polypyrrole materials with tailored electronic and physical properties.
Medicinal Chemistry Applications: The ability to easily modify the alkyne group via click chemistry or other coupling reactions makes 1H-Pyrrole, 1-(5-hexynyl)- a valuable scaffold for the synthesis of compound libraries for drug discovery. By attaching various pharmacophores to the alkyne terminus, researchers can rapidly generate a diverse set of molecules for biological screening.
The study of 1H-Pyrrole, 1-(5-hexynyl)- and its derivatives is poised to contribute significantly to the fields of organic synthesis, materials science, and medicinal chemistry. Its versatile structure provides a platform for the development of new synthetic methodologies and the discovery of novel molecules with valuable applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-hex-5-ynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-2-3-4-5-8-11-9-6-7-10-11/h1,6-7,9-10H,3-5,8H2 |
InChI Key |
OALHUYUJXPSCBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCN1C=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrole, 1 5 Hexynyl and Structural Analogues
Direct N-Alkynylation Strategies for Pyrroles
Direct N-alkynylation involves the formation of a bond between the pyrrole (B145914) nitrogen and an alkynyl group. This can be achieved through several methods, including transition metal-catalyzed reactions and base-mediated protocols.
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Approaches)
Transition metal catalysis, particularly using copper, is a prominent method for the N-alkynylation of pyrroles. thieme-connect.comutexas.edu These reactions typically involve the coupling of a pyrrole with an alkynyl halide. The choice of ligand, copper source, base, and solvent is crucial for achieving high yields and selectivity.
A study on the copper-catalyzed cross-coupling of alkynyl bromides with pyrroles found that using the phenanthroline ligand 4,7-dimethoxy-1,10-phenanthroline (B1245073) with copper(I) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and potassium carbonate (K₂CO₃) in toluene (B28343) at elevated temperatures affords a range of N-alkynylpyrroles in good to moderate yields. thieme-connect.comsorbonne-universite.fr For instance, the reaction of 2-acetylpyrrole (B92022) with (bromoethynyl)triisopropylsilane (B45337) under these conditions yielded the corresponding N-alkynylpyrrole. thieme-connect.com The efficiency of these couplings can be sensitive to the substitution pattern on the pyrrole ring. thieme-connect.comutexas.edu
Gold-catalyzed direct alkynylation of pyrroles has also been reported, offering a different approach. epfl.chnih.gov This method can utilize hypervalent iodine reagents as the alkyne source, providing a functional group tolerant route to C-alkynylated pyrroles. epfl.chresearchgate.netnih.gov While C-alkynylation is the primary outcome, the principles can be adapted for N-alkynylation under different conditions. Palladium-catalyzed methods have also been developed for the direct C-alkynylation of pyrroles, which could potentially be modified for N-alkynylation. acs.orgacs.org
| Catalyst System | Pyrrole Substrate | Alkynylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| CuSO₄·5H₂O / 4,7-dimethoxy-1,10-phenanthroline | 2-Acetylpyrrole | (Bromoethynyl)triisopropylsilane | K₂CO₃ | Toluene | 135 | Good | thieme-connect.com |
| CuSO₄·5H₂O / 1,10-phenanthroline | Methyl 1H-pyrrole-2-carboxylate | Substituted Alkynyl Bromides | - | Toluene | Reflux | 35 | beilstein-journals.org |
| Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | Pyrrole | Various Alkynyl Bromides | NaOAc | - | - | - | acs.org |
| Au(I) catalyst | Pyrrole | [(Triisopropylsilyl)ethynyl]benziodoxolone | - | - | 23 | 62 | epfl.ch |
Base-Mediated and Metal-Free N-Alkynylation Protocols
Base-mediated N-alkynylation provides an alternative to transition metal-catalyzed methods. These reactions often proceed under milder conditions and avoid the use of potentially toxic or expensive metals. The hydroamination of alkynes, facilitated by a base, can lead to the formation of N-alkenyl and, through subsequent transformations, potentially N-alkynyl nitrogen heterocycles. acs.org The base is thought to activate the alkyne towards nucleophilic attack by the pyrrole anion. acs.org
Metal-free direct arylation of pyrroles with diaryliodonium salts has been demonstrated, suggesting the feasibility of similar metal-free C-H functionalization pathways that could be extended to alkynylation. acs.org Furthermore, transition metal-free cross-coupling reactions of pyrroles with electrophilic haloacetylenes in a solid medium of metal oxides and salts have been shown to regioselectively produce 2-ethynylpyrroles at room temperature without the need for a catalyst or base in the traditional sense. mdpi.com While these examples focus on C-alkynylation, the underlying principles of activating the pyrrole and the alkyne could be adapted for N-alkynylation. For example, the reaction of N-allyl ketimines with terminal (het)arylacetylenes in the presence of a strong base like potassium tert-butoxide (KOBut) in DMSO leads to polysubstituted pyrroles, demonstrating the utility of base-mediated pathways in pyrrole synthesis involving alkynes. nih.gov
Pyrrole Ring Formation with Integrated Alkynyl Moieties
An alternative strategy to direct N-alkynylation is to construct the pyrrole ring with the alkynyl group already incorporated into one of the precursors. This approach allows for the synthesis of structurally diverse alkynyl pyrroles that might be difficult to access through direct alkynylation.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions involving Alkynes)
[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles, including pyrroles. nih.gov These reactions involve the combination of a three-atom component and a two-atom component. In the context of alkynyl pyrrole synthesis, an alkyne can serve as the two-atom component.
One notable example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov The reaction of TosMIC with electron-deficient alkynes in the presence of a base like DBU can produce polysubstituted pyrroles. nih.gov Another approach involves the use of azomethine ylides as 1,3-dipoles, which can be generated from amido-substituted Horner-Wadsworth-Emmons reagents and react with alkynes to form pyrroles. acs.org This method provides a modular route to substituted pyrroles from readily available imines, acid chlorides, and phosphites. acs.org
Visible-light-mediated photocatalytic [3+2] annulation strategies have also emerged for the construction of polysubstituted pyrroles, showcasing the versatility of cycloaddition methodologies. rsc.org Gold-catalyzed reactions of alkynyl thioethers with isoxazoles can also lead to the formation of sulfenylated pyrroles through a formal [3+2] cycloaddition pathway. nih.gov
| Reaction Type | 3-Atom Synthon | 2-Atom Synthon | Catalyst/Conditions | Product Type | Reference(s) |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkynes | Base (e.g., DBU) | Substituted pyrroles | nih.gov |
| Azomethine Ylide Cycloaddition | Amido-substituted HWE reagents | Alkynes | TMSOTf-catalyzed Arbuzov reaction | Substituted pyrroles | acs.org |
| Gold-Catalyzed Annulation | Isoxazoles | Alkynyl thioethers | Au(I) catalyst | 3-Sulfenylated pyrroles | nih.gov |
| Photocatalytic [3+2] Annulation | N-aryl glycinates | 2-benzylidenemalononitrile | Visible light, photocatalyst | Polysubstituted pyrroles | rsc.org |
Paal-Knorr Type Condensations and Variants for Alkynyl Pyrroles
The Paal-Knorr synthesis is a classic and reliable method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgwikipedia.org This methodology can be adapted to synthesize alkynyl-substituted pyrroles by using precursors that contain an alkyne moiety.
A versatile approach involves the reductive coupling of enones or enals with alkynes to generate a 1,4-dicarbonyl precursor in situ. acs.org Subsequent oxidative cleavage and a Paal-Knorr cyclization with an amine furnishes the desired pyrrole. This strategy allows for the synthesis of a wide variety of mono- and polycyclic pyrroles with various substitution patterns. acs.org The Paal-Knorr reaction itself is often carried out under acidic conditions, though milder methods using catalysts like polystyrenesulfonate in aqueous media have been developed. nih.gov
Intramolecular Cyclization Routes (e.g., Hydroamination, Cycloisomerization)
Intramolecular cyclization of precursors containing both a nitrogen atom and an alkyne is an efficient, atom-economical strategy for constructing the pyrrole ring. These reactions can be promoted by various catalysts or reagents.
One such method involves the intramolecular cyclization of γ-alkynyl oximes promoted by samarium(II) iodide (SmI₂). thieme-connect.comresearchgate.net This reaction proceeds in a one-pot fashion with a broad substrate scope under feasible conditions. thieme-connect.comresearchgate.net Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has also been shown to produce polysubstituted pyrrole derivatives in moderate to excellent yields. tandfonline.com
Gold-catalyzed intramolecular hydroamination of alkynes is another powerful tool for the synthesis of nitrogen heterocycles. While often leading to dihydro-derivatives, subsequent oxidation can provide the aromatic pyrrole. The cyclization of N-propargylamines, which can be mediated by a base, offers a direct route to structurally diverse pyrroles. acs.org Copper-catalyzed tandem hydroamination-alkynylation reactions have also been explored. rsc.org
| Cyclization Strategy | Precursor | Catalyst/Promoter | Product | Reference(s) |
| Reductive Cyclization | γ-Alkynyl oximes | SmI₂ | Pyrroles | thieme-connect.comresearchgate.net |
| Heck-Type Cyclization | γ,δ-Unsaturated ketone O-pentafluorobenzoyloximes | Pd(PPh₃)₄ | Substituted pyrroles | researchgate.net |
| Intramolecular Cyclization | Alkynyl carboxamides | Pd(PPh₃)₄, Cs₂CO₃, ZnCl₂ | Penta-substituted pyrroles | tandfonline.com |
| Base-Mediated Cyclization | N-propargylamines | Base | 2,3,5-Trisubstituted 1H-Pyrroles | acs.org |
| Cascade Radical Cyclization | N-Alkyl/acyl protected alkynyl vinylogous carbamates | Thiophenol | Substituted pyrroles | acs.org |
Derivatization of Pre-existing Pyrrole Scaffolds to Incorporate the 5-Hexynyl Moiety
The most direct method for synthesizing 1H-Pyrrole, 1-(5-hexynyl)- from a pre-existing pyrrole is through the N-alkylation of the pyrrole ring. This reaction involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on a suitable electrophile containing the 5-hexynyl group.
The N-H proton of pyrrole has a pKa of approximately 17.5, making it sufficiently acidic to be removed by a moderately strong base. wikipedia.org The resulting pyrrolide anion is a potent nucleophile. wordpress.com The reaction is typically carried out by first treating pyrrole with a base to generate the anion, followed by the addition of a 5-hexynyl halide, such as 6-bromo-1-hexyne or 6-iodo-1-hexyne. The halide acts as the leaving group in this SN2 reaction.
Key steps in this derivatization process are:
Deprotonation: A base, such as sodium hydride (NaH), potassium tert-butoxide, or potassium hydroxide (B78521) (KOH), is used to abstract the acidic proton from the nitrogen atom of the pyrrole ring, forming the pyrrolide anion. wordpress.comresearchgate.net
Nucleophilic Substitution: The pyrrolide anion then reacts with a 5-hexynyl electrophile. The choice of the leaving group on the hexynyl chain (e.g., Br, I, OTs) can influence the reaction rate and yield.
The general reaction scheme is as follows:
C₄H₅N (Pyrrole) + Base → [C₄H₄N]⁻ (Pyrrolide anion)
[C₄H₄N]⁻ + X-(CH₂)₄-C≡CH (6-halo-1-hexyne) → C₄H₄N-(CH₂)₄-C≡CH (1H-Pyrrole, 1-(5-hexynyl)-) + X⁻
This N-alkylation strategy is highly effective and allows for the introduction of the 5-hexynyl moiety onto a wide variety of substituted pyrrole scaffolds, providing access to a diverse library of structural analogues. crdeepjournal.org
Green Chemistry Approaches in 1H-Pyrrole, 1-(5-hexynyl)- Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. unimi.it Several green chemistry principles have been successfully applied to the synthesis of N-substituted pyrroles, including 1H-Pyrrole, 1-(5-hexynyl)-. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. semanticscholar.org
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for the N-alkylation of pyrroles that avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. crdeepjournal.org In a typical liquid-liquid PTC system, the pyrrole is dissolved in a non-polar organic solvent, while the base (e.g., concentrated aqueous sodium hydroxide) is in an aqueous phase. A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, transports the hydroxide ion into the organic phase to deprotonate the pyrrole. researchgate.netcrdeepjournal.org The resulting pyrrolide anion then reacts with the 5-hexynyl halide.
Advantages of PTC include:
Use of inexpensive and safer bases (e.g., NaOH, KOH). crdeepjournal.org
Mild reaction conditions. researchgate.net
Elimination of the need for strictly anhydrous solvents.
High yields and selectivity for N-alkylation. researchgate.net
A particularly green variation is the use of solvent-free PTC , where the reaction is performed with solid potassium carbonate and a catalytic amount of a phase-transfer agent, often with gentle heating or sonication. researchgate.netresearchgate.net This approach dramatically reduces waste and simplifies product purification.
| Catalyst System | Base | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Quaternary Ammonium Salt (e.g., TBAB) | Aqueous NaOH | Organic Solvent / Water (Biphasic) | Avoids anhydrous conditions and strong bases. | crdeepjournal.orgrsc.org |
| 18-crown-6 | Potassium tert-butoxide | Diethyl ether | Convenient, mild, exclusive N-alkylation. | researchgate.net |
| Quaternary Ammonium Salt (e.g., TBAB) | Solid K₂CO₃ | Solvent-Free | Minimizes waste, high efficiency. | researchgate.net |
Reactions in Greener Solvents:
The use of environmentally benign solvents is a cornerstone of green chemistry.
Water: For certain pyrrole syntheses, water has been shown to be an excellent solvent, offering advantages in terms of cost, safety, and environmental impact. beilstein-journals.org The N-alkylation of pyrrole can be performed in water using specific catalysts that are stable and active in aqueous media. beilstein-journals.orgorganic-chemistry.org
Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]), have been used as recyclable solvents for the N-alkylation of pyrrole with alkyl halides. organic-chemistry.org These reactions often proceed with high regioselectivity and yield, and the ionic liquid can be recovered and reused. organic-chemistry.org
The development of these green methodologies provides more sustainable and efficient pathways to 1H-Pyrrole, 1-(5-hexynyl)- and its derivatives, aligning with the modern demands of chemical manufacturing. semanticscholar.orgacs.org
Reactivity and Mechanistic Investigations of 1h Pyrrole, 1 5 Hexynyl
Intra- and Intermolecular Cyclization Reactions of the Alkynyl Chain
The presence of both a nucleophilic pyrrole (B145914) ring and a reactive alkynyl chain within the same molecule allows for a range of cyclization reactions. These transformations can be initiated through nucleophilic, electrophilic, or metal-catalyzed pathways, leading to the formation of diverse heterocyclic systems.
Nucleophilic Cyclization Pathways
Intramolecular nucleophilic cyclization of N-alkyne-substituted pyrrole esters can be achieved using nucleophiles such as hydrazine (B178648). beilstein-journals.orgnih.gov The reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate in methanol (B129727) at reflux temperature results in the formation of two cyclized products: a pyrrolopyrazinone and a pyrrolotriazinone. nih.gov The regioselectivity of these cyclizations, leading to either 6-exo-dig or 6-endo-dig products, is influenced by the electronic properties of the substituents on the alkyne. nih.gov
The proposed mechanism for these reactions involves the initial attack of the nucleophile on the ester functionality, followed by an intramolecular cyclization onto the alkyne. beilstein-journals.org This pathway highlights the dual reactivity of the substituted pyrrole, where the appended functional groups dictate the course of the reaction.
Electrophilic Cyclization Pathways
The triple bond of the hexynyl group can be activated by electrophiles, such as iodine, to induce intramolecular cyclization. beilstein-journals.orgnih.gov When N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates are treated with iodine, they undergo a 6-endo-dig cyclization to yield pyrrolooxazinone derivatives. beilstein-journals.orgnih.gov This outcome is consistent regardless of the substituent on the alkyne, indicating a robust and predictable reaction pathway. nih.gov
The reaction mechanism is thought to begin with the π-activation of the alkyne by iodine, forming an iodonium (B1229267) ion intermediate. beilstein-journals.org The ester oxygen then acts as an intramolecular nucleophile, attacking the more electrophilic carbon of the activated alkyne to form the six-membered ring. beilstein-journals.org Subsequent demethylation by the iodide ion yields the final product. beilstein-journals.org
Metal-Catalyzed Cyclization Mechanisms
A variety of transition metals, including gold, platinum, and ruthenium, have been shown to catalyze the cyclization of alkynyl pyrroles, leading to a diverse array of fused heterocyclic structures. nih.govnih.govnih.gov
Gold Catalysis: Gold catalysts are particularly effective in activating the alkyne for intramolecular reactions. nih.gov For instance, gold catalysis can trigger a cascade reaction in N-alkynylhydroxamines, which are formed from the condensation of a ketone and a hydroxylamine (B1172632) derivative. nih.gov This cascade involves an initial cyclization to form an N,O-dialkenylhydroxamine, which then undergoes a rapid 3,3-sigmatropic rearrangement and subsequent transannular dehydrative cyclization to yield fused pyrrole systems like 2,3-dihydro-1H-pyrrolizines. nih.gov Gold-catalyzed cycloisomerization of N-phthalimido alkynylaziridines also provides an efficient route to functionalized N-phthalimido pyrroles. nih.gov
Platinum Catalysis: Platinum catalysts are also utilized for the cyclization of pyrrole derivatives. nih.govjst.go.jp Platinum-catalyzed cascade cyclization and ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes have been developed to synthesize 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. nih.gov Mechanistic investigations into platinum-catalyzed cycloisomerization reactions have been conducted using poly(ethylene glycol) as a reaction matrix. researchgate.net
Ruthenium Catalysis: Ruthenium catalysts offer another avenue for the cyclization of alkynyl systems. nih.govnih.gov Ruthenium-catalyzed hydrative cyclization of 1,5-enynes, which share the enyne structural motif with 1H-Pyrrole, 1-(5-hexynyl)-, proceeds through the formation of a ruthenium vinylidene intermediate, followed by anti-Markovnikov hydration and intramolecular Michael addition. nih.govorganic-chemistry.org This methodology has been applied to convert 1,5-enynes with terminal alkynes into cyclopentanone (B42830) derivatives. nih.govorganic-chemistry.org Furthermore, ruthenium-catalyzed oxidative annulation of enamides with alkynes provides a regioselective synthesis of N-acetyl or N-unsubstituted pyrroles. nih.gov
Functional Group Transformations of the 5-Hexynyl Moiety
Beyond cyclization, the terminal alkyne of the 5-hexynyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Hydration and Hydrofunctionalization Reactions
The terminal alkyne can undergo hydration reactions, typically catalyzed by transition metals, to form ketone derivatives. While specific studies on the direct hydration of 1H-Pyrrole, 1-(5-hexynyl)- are not prevalent in the searched literature, the general principles of alkyne hydration are well-established. Ruthenium-catalyzed hydrative cyclization of 1,5-enynes, a related transformation, involves the addition of water across the triple bond as a key step. nih.govorganic-chemistry.org
Cross-Coupling Reactions at the Alkyne Terminus
The terminal alkyne is an excellent substrate for cross-coupling reactions, most notably the Sonogashira coupling, which allows for the formation of a new carbon-carbon bond at the alkyne terminus. beilstein-journals.orgnrochemistry.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comresearchgate.net
This methodology has been employed to synthesize various N-alkyne-substituted pyrrole esters by coupling methyl 1H-pyrrole-2-carboxylate with bromoalkynes. beilstein-journals.orgnih.gov The Sonogashira coupling is a powerful tool for introducing a wide range of substituents onto the alkyne, thereby enabling the synthesis of a diverse library of pyrrole derivatives for further reactivity studies. beilstein-journals.orgnih.gov The reactivity of the aryl and vinyl halides in Sonogashira couplings generally follows the trend of I > OTf > Br > Cl. nrochemistry.com
Table of Key Reactions and Products:
| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate, MeOH, reflux | Pyrrolopyrazinone and Pyrrolotriazinone | Nucleophilic Cyclization |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | I₂, CH₂Cl₂ | Pyrrolooxazinone derivatives | Electrophilic Cyclization |
| N-(pent-4-yn-1-yl)hydroxylamine and 1,3-dicarbonyl compound | Gold catalyst | Fused pyrroles (e.g., 2,3-dihydro-1H-pyrrolizine) | Metal-Catalyzed Cascade Cyclization |
| Methyl 1H-pyrrole-2-carboxylate and bromoalkynes | Pd catalyst, Cu(I) co-catalyst | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Sonogashira Cross-Coupling |
Reactivity of the Pyrrole Ring System in N-Alkynyl Pyrroles
The reactivity of the pyrrole ring in N-alkynyl pyrroles is governed by the electron-rich nature of the heterocycle, which is modulated by the electronic properties of the nitrogen substituent. The N-alkynyl group, due to the presence of the sp-hybridized carbon atoms, influences the electron distribution within the pyrrole ring, subsequently affecting its reaction patterns.
Electrophilic Aromatic Substitution Patterns in N-Substituted Pyrroles
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.orguobaghdad.edu.iq The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density on the carbon atoms and making the ring highly activated towards electrophiles, more so than benzene. uobaghdad.edu.iqlibretexts.orgpearson.com
This increased reactivity means that milder reagents and conditions are often sufficient for substitution compared to benzene. uobaghdad.edu.iq For N-substituted pyrroles, electrophilic attack preferentially occurs at the C2 (α) position, adjacent to the nitrogen atom. This preference is due to the greater stabilization of the cationic intermediate (the arenium ion) formed during the reaction. Attack at C2 allows for the positive charge to be delocalized over three resonance structures, whereas attack at the C3 (β) position results in an intermediate stabilized by only two resonance structures. uobaghdad.edu.iq The N-alkynyl group in compounds like 1H-Pyrrole, 1-(5-hexynyl)- does not alter this fundamental regioselectivity.
Table 1: General Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability | Preferred Site |
| C2 (α-position) | 3 | More Stable | Yes |
| C3 (β-position) | 2 | Less Stable | No |
This table summarizes the established preference for electrophilic attack at the C2 position of the pyrrole ring based on the stability of the resulting cationic intermediate.
Anionic Rearrangements and C-H Functionalization
The protons on the pyrrole ring can be abstracted by strong bases, leading to anions that can participate in various reactions, including rearrangements and C-H functionalization.
Anionic rearrangements, such as the anionic Fries rearrangement, have been observed in related N-acylpyrroles. nsf.gov This type of reaction, sometimes termed a "pyrrole dance," involves the migration of a substituent from the nitrogen atom to a carbon atom on the ring, typically initiated by a strong base like an organolithium reagent or a metal amide. nsf.gov For N-alkynyl pyrroles, while direct rearrangement of the alkynyl group is less common, the pyrrole anion can serve as a nucleophile in other contexts.
Direct C-H functionalization offers a powerful and atom-economical way to modify the pyrrole ring without pre-functionalization. researchgate.netnih.gov This field has seen significant advances, with various metal-catalyzed methods being developed. nih.govrsc.org These reactions often proceed via directed metalation, where the N-substituent can play a role in directing a metal catalyst to a specific C-H bond. For N-substituted pyrroles, functionalization can be directed to either the C2 or C3 positions depending on the catalyst and directing group employed. Palladium-catalyzed C-H functionalization, for instance, has been used for the arylation and alkenylation of the pyrrole nucleus. nih.gov
Table 2: Selected C-H Functionalization Reactions of Pyrrole Derivatives
| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |
| Enantioselective C-H Functionalization | Palladium with chiral bipyridine ligand | C3 | rsc.org |
| Aroylation of Toluene (B28343) | KN(SiMe3)2 (Base) | C-H activation of toluene, not pyrrole | nsf.gov |
| Rhodaelectro-catalyzed Annulation | Rhodium catalyst with electricity | C2 | acs.org |
| Photocatalyzed C-H Functionalization | Phenyl iodonium ylide with blue LED | C2/C3 | rsc.org |
This table provides examples of modern C-H functionalization methods applied to pyrrole systems, highlighting the diversity of catalysts and reaction conditions.
Radical and Photochemical Transformations of Pyrrole-Alkynyl Systems
The combination of a pyrrole ring and an alkyne chain in one molecule, as seen in 1H-Pyrrole, 1-(5-hexynyl)-, opens up avenues for radical and photochemical reactions. These transformations can be initiated by light (photochemistry) or by radical initiators, leading to the formation of complex structures through cyclization or addition pathways. nih.govresearchgate.net
The alkyne moiety is particularly susceptible to radical additions. beilstein-journals.org Photochemical methods, often employing organocatalysts or photosensitizers under visible light, provide mild conditions for generating radical intermediates. rsc.orgbeilstein-journals.org For instance, photoredox catalysis can initiate reactions by single-electron transfer (SET) to or from the substrate. beilstein-journals.org
In pyrrole-alkynyl systems, intramolecular radical cyclizations are a key transformation. A radical generated elsewhere in the molecule can add to the triple bond of the hexynyl chain. The regioselectivity of this cyclization (e.g., 5-exo-dig vs. 6-endo-dig) is a critical aspect, often governed by Baldwin's rules and the specific reaction conditions. Such cyclizations can lead to the formation of fused bicyclic systems containing the pyrrole ring. researchgate.net Furthermore, photochemical [3+2] cycloadditions between 2H-azirines and alkynes have been reported to synthesize highly substituted pyrroles, demonstrating the utility of the alkyne as a reactive partner in light-induced reactions. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Methodologies for Pyrrole Alkynyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.
For 1H-Pyrrole, 1-(5-hexynyl)-, ¹H and ¹³C NMR spectra would provide the initial and most crucial data for its structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the hexynyl chain. Typically, the α-protons (H2/H5) of the pyrrole ring appear as a triplet at a different chemical shift than the β-protons (H3/H4), which also present as a triplet. chemicalbook.comresearchgate.net The protons of the hexynyl chain would exhibit characteristic chemical shifts depending on their proximity to the nitrogen atom and the terminal alkyne.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The chemical shifts of the pyrrole carbons and the sp-hybridized carbons of the alkyne would be particularly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrrole, 1-(5-hexynyl)- (Note: These are predicted values based on typical ranges for similar structures, as specific experimental data is not available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole Hα (2,5) | ~6.7 | ~121 |
| Pyrrole Hβ (3,4) | ~6.1 | ~108 |
| N-CH₂ | ~3.9 | ~48 |
| N-CH₂-CH₂ | ~1.8 | ~30 |
| N-(CH₂)₂-CH₂ | ~1.6 | ~25 |
| CH₂-C≡ | ~2.2 | ~18 |
| C≡CH | ~1.9 | ~83 |
| C≡CH | - | ~69 |
To unambiguously assign these signals and confirm the connectivity of the molecule, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For 1H-Pyrrole, 1-(5-hexynyl)-, COSY would show correlations between the adjacent protons on the pyrrole ring (α-H with β-H) and between the adjacent methylene (B1212753) groups in the hexynyl chain. This allows for the tracing of the proton-proton connectivity through the aliphatic chain. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.org Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This would definitively assign the carbon signals for each protonated carbon in 1H-Pyrrole, 1-(5-hexynyl)-.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. acs.org HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation from the N-CH₂ protons to the α-carbons of the pyrrole ring, confirming the attachment point of the hexynyl chain. It would also show correlations from the acetylenic proton to the carbons of the alkyne and the adjacent methylene group, confirming the terminal alkyne position.
Variable Temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as bond rotations or conformational changes. For the 1-(5-hexynyl) substituent, rotation around the C-C single bonds exists. While significant barriers to rotation that would be observable by VT-NMR are not expected for this flexible chain at typical temperatures, such studies can be crucial for more sterically hindered or structurally complex pyrrole derivatives to understand their conformational preferences and the energy barriers between different conformers. hud.ac.uk
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
For 1H-Pyrrole, 1-(5-hexynyl)-, the molecular formula is C₁₀H₁₃N, which corresponds to a molecular weight of 147.22 g/mol . hoffmanchemicals.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For 1H-Pyrrole, 1-(5-hexynyl)-, an HRMS measurement would be used to confirm the molecular formula C₁₀H₁₃N by matching the experimental mass to the calculated exact mass. In studies of related pyrrole compounds, HRMS has been used to confirm their calculated molecular formulas. acs.orgrsc.org
Table 2: Illustrative HRMS Data for a Related Pyrrole Compound (Note: This data is for 2,3,4,5-tetraethyl-1-adamantyl-1H-pyrrole, as specific data for 1H-Pyrrole, 1-(5-hexynyl)- is not available.)
| Compound | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |
| 2,3,4,5-tetraethyl-1-adamantyl-1H-pyrrole | 313.2770 | 313.2756 | C₂₂H₃₅N |
Source: Adapted from reference rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In the context of 1H-Pyrrole, 1-(5-hexynyl)-, ESI-MS would typically produce a protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum of this ion would provide valuable structural information. Common fragmentation pathways for N-alkyl pyrroles involve cleavage of the alkyl chain, particularly at the C-C bond beta to the nitrogen atom, and fragmentation of the pyrrole ring itself. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
For 1H-Pyrrole, 1-(5-hexynyl)-, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its structure. It would reveal the planarity of the pyrrole ring and the specific conformation of the hexynyl chain in the crystal lattice. Although this compound is likely to be an oil or low-melting solid at room temperature, crystallization at low temperatures could yield suitable crystals.
While no crystallographic data for 1H-Pyrrole, 1-(5-hexynyl)- has been found in the reviewed literature, studies on other substituted pyrroles have utilized this technique to confirm their molecular structures and analyze their solid-state packing. hud.ac.ukcardiff.ac.uk These studies provide a framework for what could be expected from a crystallographic analysis of the title compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy:
In the IR spectrum of 1H-Pyrrole, 1-(5-hexynyl)- , the presence of the pyrrole ring and the terminal alkyne group gives rise to distinct absorption bands. The pyrrole ring itself is characterized by several vibrational modes, including N-H stretching (if present, though not in this N-substituted pyrrole), C-H stretching, C-C in-ring stretching, and ring deformation modes. researchgate.net For an N-substituted pyrrole, the characteristic C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. The C-N stretching and C-N-H deformation modes also provide signals in the fingerprint region. researchgate.net
The hexynyl substituent introduces vibrations associated with the alkyl chain and the terminal alkyne. The most prominent of these is the C≡C stretching vibration, which typically appears as a weak but sharp band in the range of 2140-2100 cm⁻¹. The terminal ≡C-H bond exhibits a strong and sharp stretching band around 3300 cm⁻¹. The CH₂ groups of the hexyl chain will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.
A study on N-alkyne-substituted pyrrole derivatives provided specific IR data for similar structures. For instance, a compound with a terminal alkyne showed a C≡C stretching vibration at 2257 cm⁻¹. beilstein-journals.org This information allows for a predictive assignment of the vibrational frequencies for 1H-Pyrrole, 1-(5-hexynyl)- .
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrrole Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | ~1556 | |
| C-N Stretch | ~1470 | |
| Alkynyl Group | ≡C-H Stretch | ~3300 |
| C≡C Stretch | 2140 - 2100 | |
| Alkyl Chain | C-H Stretch (asymmetric) | ~2925 |
| C-H Stretch (symmetric) | ~2855 |
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR spectroscopy. The C≡C stretching band of terminal alkynes, while weak in the IR spectrum, provides a strong and clear signal in Raman scattering spectra. nih.gov This is due to the large change in polarizability associated with the excitation of the C≡C stretching mode. nih.gov The frequency of this band is sensitive to the local environment and can be influenced by solvent polarity and electronic interactions. nih.govchemrxiv.org
For terminal alkynes, the Raman signal for the C≡C stretch typically appears between 2000 and 2250 cm⁻¹. nih.gov More specifically, terminal alkynes that are not conjugated to an aromatic system, such as in 1H-Pyrrole, 1-(5-hexynyl)- , generally have a Raman signal around 2100 cm⁻¹. researchgate.net The intensity of the Raman signal is also influenced by the structure, with conjugated alkynes showing higher intensities. researchgate.net The terminal alkyne C≡C stretching vibration is an attractive probe for biological systems due to its appearance in a "clear" window of the vibrational spectrum where endogenous molecules have minimal interference. nih.govresearchgate.netstrath.ac.uk
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Alkynyl Group | C≡C Stretch | ~2100 |
| ≡C-H Stretch | ~3300 | |
| Pyrrole Ring | Ring Breathing Modes | Fingerprint Region |
| Alkyl Chain | C-H Bending/Stretching | Fingerprint/High Wavenumber Region |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the π-electron system and conjugation. The pyrrole monomer exhibits absorption bands that can be attributed to π-π* transitions. researchgate.net For pyrrole itself, absorption peaks are observed around 205 nm. researchgate.net
Upon N-substitution, the electronic environment of the pyrrole ring is altered, which can lead to shifts in the absorption maxima. The introduction of the 5-hexynyl group is not expected to introduce significant conjugation with the pyrrole ring's π-system, as the alkyl chain acts as an insulator. Therefore, the UV-Vis spectrum of 1H-Pyrrole, 1-(5-hexynyl)- would likely be dominated by the electronic transitions of the pyrrole chromophore. The primary π-π* transition is expected to be in the UV region. Any additional, weaker n-π* transitions would be less prominent. In a study of pyrrole monomers, absorption bands were observed at 250 nm and 287 nm, attributed to π-π* transitions in the C=C chromophore. researchgate.net
| Chromophore | Electronic Transition | Expected Wavelength (λmax) |
| Pyrrole Ring | π → π* | ~205 - 290 nm |
Computational Chemistry and Theoretical Investigations of 1h Pyrrole, 1 5 Hexynyl and Analogues
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including organic molecules. wikipedia.org DFT methods are used to determine properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for studying pyrrole (B145914) derivatives. nih.govyoutube.com
Calculations are typically performed to find the molecule's ground state geometry, electronic energy, and the distribution of electrons. mdpi.com Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model pyrrole systems. nih.govmdpi.comacs.org These calculations provide the foundation for more detailed analyses, including molecular orbital analysis, aromaticity assessment, and the prediction of reactivity.
Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. researchgate.net In N-alkynyl pyrrole systems, the nature of the substituents on the pyrrole ring and the alkyne chain can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net For instance, computational studies on related systems show that extending π-conjugation or adding electron-donating/withdrawing groups can systematically alter the gap. Redox properties and the optical absorption of molecules can be estimated from the HOMO-LUMO energy gap. acs.orgup.ac.za
Table 1: Representative Calculated HOMO-LUMO Gaps for Pyrrole Analogues
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| 1H-Pyrrole | -5.75 | 0.95 | 6.70 | DFT/B3LYP |
| 1-Methylpyrrole | -5.58 | 1.02 | 6.60 | DFT/B3LYP |
| 2,5-bis(3-bromophenyl)-1H-pyrrole | -6.10 | -1.45 | 4.65 | DFT/B3LYP/6-31G(d) |
| Pyrrole-2-carboxylic acid | -6.34 | -0.87 | 5.47 | DFT/B3LYP/6-311+G(d) |
Note: Data are representative values from literature on pyrrole and its derivatives and are intended for illustrative purposes. Actual values for 1H-Pyrrole, 1-(5-hexynyl)- would require specific calculation.
Aromaticity Analysis of Pyrrole Ring in N-Alkynyl Systems
The pyrrole ring is a classic five-membered aromatic heterocycle. ksu.edu.sawikipedia.org Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of p-orbitals containing six π-electrons (a Hückel number, 4n+2), where the nitrogen atom's lone pair participates in the π-system. libretexts.orgmasterorganicchemistry.com This delocalization of electrons is responsible for pyrrole's characteristic stability and reactivity. wikipedia.org
Computational methods are used to quantify the aromaticity of the pyrrole ring in N-substituted systems. A common technique is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of the ring; a significantly negative NICS value is an indicator of aromatic character. Theoretical studies on related pyrrolium derivatives have shown that aromaticity plays a crucial role in stabilizing transition states during reactions. chem8.org The presence of an N-alkynyl group, such as the 5-hexynyl chain, can modulate the electronic properties of the nitrogen atom, potentially influencing the degree of its lone pair's participation in the aromatic sextet and thus subtly altering the ring's aromaticity.
Reactivity Descriptors and Electrostatic Potential Mapping
To understand site selectivity, local reactivity descriptors are employed. The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. The MEP map shows regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored in shades of blue), which are prone to nucleophilic attack. For pyrrole, the highest electron density is located on the ring, particularly at the α-positions (C2 and C5), making them the preferred sites for electrophilic substitution. edurev.inumich.edu The electrostatic potential map of pyrrole clearly shows the nitrogen's lone pair electrons are distributed within the ring. libretexts.org The alkynyl group in 1H-Pyrrole, 1-(5-hexynyl)- is also an electron-rich region and a potential site for reaction, particularly for electrophilic addition or metal-catalyzed cyclization. scispace.com
Reaction Mechanism Elucidation and Transition State Analysis
One of the most significant applications of computational chemistry is the elucidation of complex reaction mechanisms. For N-alkynyl pyrroles and related N-alkynyl heterocycles, intramolecular cyclization is a key reaction pathway, leading to the formation of fused ring systems. scispace.combeilstein-journals.org Theoretical calculations are instrumental in mapping the potential energy surface of these reactions.
By calculating the energies of reactants, intermediates, transition states, and products, a plausible reaction pathway can be constructed. researchgate.netrsc.org Transition State (TS) analysis is critical for determining the feasibility of a proposed mechanism. The activation barrier, which is the energy difference between the reactant and the transition state, dictates the reaction rate. chem8.org
For a molecule like 1H-Pyrrole, 1-(5-hexynyl)-, a common reaction is an intramolecular cyclization where the pyrrole ring acts as a nucleophile attacking the alkyne. Depending on the conditions and catalysts, different modes of cyclization can occur, such as the favored 6-exo-dig or the disfavored 5-endo-dig pathway. scispace.com DFT calculations can help predict which pathway is kinetically and thermodynamically favored by locating the respective transition states and comparing their energies. chem8.org Such studies have been applied to various N-alkynyl systems to understand the role of catalysts (e.g., transition metals like gold, rhodium, or palladium) in activating the triple bond and facilitating the cyclization process. scispace.comrsc.org
Conformational Analysis and Molecular Dynamics Simulations
The hexynyl chain in 1H-Pyrrole, 1-(5-hexynyl)- provides significant conformational flexibility. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. Computational methods can systematically explore the potential energy surface to locate stable low-energy conformers. For molecules with flexible chains, this analysis is crucial as the reactivity and interaction with other molecules can be highly dependent on the predominant conformation. For example, a restricted rotation barrier has been computationally identified for a related carboxy-pyrrole derivative. mdpi.com
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations provide a trajectory that describes how the molecule's position and conformation evolve. researchgate.netarxiv.org For 1H-Pyrrole, 1-(5-hexynyl)-, MD simulations could be used to:
Explore the accessible conformational space of the hexynyl chain at different temperatures.
Study the solvent's effect on the molecule's structure and dynamics.
Investigate how the chain's flexibility might influence the accessibility of the reactive sites on the pyrrole ring or the alkyne.
Simulate interactions with other molecules or surfaces, which is particularly relevant in materials science or biological contexts. nih.govmdpi.com
Prediction of Spectroscopic Parameters from First Principles
Computational methods, particularly DFT, allow for the ab initio (from first principles) prediction of various spectroscopic properties. This capability is invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum (plotting frequency vs. intensity) can be compared directly with experimental data. acs.orgresearchgate.net Studies on various pyrrole derivatives have shown a good correlation between DFT-calculated and experimentally observed vibrational modes, aiding in the assignment of complex spectra. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated and experimental NMR spectra is a powerful method for structural verification. nih.govmdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). mdpi.com These calculations predict the wavelength of maximum absorption (λmax) and can help elucidate the nature of the electronic transitions (e.g., π → π*). tandfonline.com
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a C-Vinyl Pyrrole-Hydrazone Derivative
| Spectroscopic Data | Vibrational Mode | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| FT-IR (cm⁻¹) | Pyrrole N–H stretch | 3140 | 3142 |
| FT-IR (cm⁻¹) | C=C stretch (vinyl) | 1582 | 1557 |
| ¹H NMR (ppm) | Pyrrole N-H | 11.51 | 11.48 |
| ¹³C NMR (ppm) | Pyrrole C2 | 126.9 | 127.4 |
| UV-Vis (nm) | λmax | 385 | 419 |
Note: Data adapted from a study on a substituted pyrrole derivative tandfonline.com to illustrate the typical agreement between experimental and computed values. It does not represent data for 1H-Pyrrole, 1-(5-hexynyl)-.
Emerging Research Areas and Advanced Applications of Pyrrole Alkynyl Scaffolds
Applications in Materials Science and Organic Electronics
The combination of the electron-rich, heteroaromatic pyrrole (B145914) core with a synthetically accessible alkyne handle makes 1H-Pyrrole, 1-(5-hexynyl)- a compound of significant interest in materials science. Its utility spans from creating conductive polymers for electronic devices to forming sophisticated coordination complexes for catalysis.
Precursors for Conjugated Polymers and Optoelectronic Devices
Pyrrole-based conjugated polymers, particularly polypyrrole (PPy), are renowned for their inherent electrical conductivity, environmental stability, and distinctive optoelectronic properties. scispace.com These characteristics make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mcmaster.ca The properties of these polymers can be finely tuned by modifying the pyrrole monomer. researchgate.net
1H-Pyrrole, 1-(5-hexynyl)- serves as an ideal precursor for creating functionalized polypyrroles. The pyrrole moiety can undergo oxidative polymerization, either chemically or electrochemically, to form a conductive polymer backbone. The pendant 5-hexynyl group is preserved during this process, yielding a polymer decorated with reactive alkyne handles.
This approach enables a powerful strategy known as post-polymerization functionalization . mcmaster.canih.govresearchgate.net A single batch of poly(1-(5-hexynyl)-1H-pyrrole) can be synthesized and subsequently modified with various azide-containing molecules through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This allows for the creation of a library of polymers with diverse functionalities from a common progenitor polymer, which is crucial for systematically studying structure-property relationships. mcmaster.ca For example, attaching electron-donating or electron-withdrawing groups can modulate the polymer's band gap and conductivity, tailoring it for specific optoelectronic applications. researchgate.net
| Polymer Type | Monomer Precursor | Key Feature | Potential Application |
| Conductive Polymer | Pyrrole | High conductivity, stability scispace.com | OLEDs, OPVs, Sensors |
| Functionalized Polypyrrole | 1H-Pyrrole, 1-(5-hexynyl)- | Pendant alkyne groups for post-polymerization modification nih.govresearchgate.net | Tunable Optoelectronics |
Ligands in Coordination Chemistry and Catalysis
The pyrrole ring and the alkyne group in 1H-Pyrrole, 1-(5-hexynyl)- both possess the ability to coordinate with transition metals. The nitrogen atom of the pyrrole ring acts as a Lewis base, while the π-system of the carbon-carbon triple bond can also interact with metal d-orbitals. This dual-coordination capability makes it a potentially valuable ligand in coordination chemistry and catalysis. researchgate.nettandfonline.com
Pyrrole-based ligands have been successfully used to synthesize novel transition metal complexes for applications such as water oxidation catalysis. researchgate.net Similarly, alkynyl-containing ligands are studied for their unique electronic and steric properties, which can influence the catalytic activity of the metal center. nih.gov A ligand like 1H-Pyrrole, 1-(5-hexynyl)- could act as a bidentate or bridging ligand, creating unique coordination polymers or discrete metal complexes.
The development of new ligands is critical for advancing transition metal catalysis. rutgers.edunih.gov Catalysts designed with pyrrole-alkynyl ligands could offer novel reactivity in cross-coupling reactions, polymerization, or C-H bond functionalization. organic-chemistry.orgillinois.edu The specific electronic environment created by the pyrrole and the steric profile of the hexynyl chain can be tuned to optimize catalytic performance for specific chemical transformations. rutgers.edu
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The pyrrole ring, being an aromatic system, is capable of engaging in π-π stacking interactions, which are fundamental to the self-assembly of many organic materials.
Molecules containing pyrrole cores, such as porphyrins and phthalocyanines, are well-known for their ability to self-assemble into highly ordered, helical structures. nih.gov This assembly is driven by a combination of intermolecular forces. In a similar vein, 1H-Pyrrole, 1-(5-hexynyl)- possesses the potential for programmed self-assembly. The flat pyrrole rings can stack on top of each other, while the flexible hexynyl chains could interdigitate or interact through weaker van der Waals forces, leading to the formation of ordered one-dimensional or two-dimensional structures. The terminal alkyne group could also participate in specific interactions, such as hydrogen bonding with appropriate acceptor molecules, further directing the assembly process.
Development of Novel Synthetic Tools and Reagents
The bifunctional nature of 1H-Pyrrole, 1-(5-hexynyl)- makes it a powerful tool in synthetic organic chemistry. The terminal alkyne is a versatile functional group that can participate in a wide array of reactions. Most notably, it is an ideal substrate for CuAAC, which allows for the facile and specific covalent linking of the pyrrole moiety to any molecule bearing an azide group. organic-chemistry.orgtcichemicals.com
This "click" reactivity enables the use of 1H-Pyrrole, 1-(5-hexynyl)- as a building block for constructing complex molecules. mdpi.comorganic-chemistry.org For instance, it can be used to synthesize polysubstituted pyrroles by first clicking a desired functional group onto the alkyne and then performing further reactions on the pyrrole ring, or vice versa. organic-chemistry.orgresearchgate.net This modular approach is highly efficient for creating libraries of compounds for various screening purposes. tcichemicals.com
The compound can also be employed in other alkyne-based transformations, such as Sonogashira coupling, cyclization reactions to form new heterocyclic systems, or hydrofunctionalization reactions. nih.govnih.govnih.gov Its utility as a reagent lies in its ability to introduce a pyrrole unit—a common motif in pharmaceuticals and natural products—into a target molecule with high efficiency and selectivity via the alkyne handle. nih.govacs.org
| Reaction Type | Functional Group | Key Features |
| CuAAC ("Click" Chemistry) | Terminal Alkyne | High yield, high selectivity, mild conditions, biocompatible. organic-chemistry.orgtcichemicals.com |
| Sonogashira Coupling | Terminal Alkyne | Forms carbon-carbon bonds with aryl/vinyl halides. nih.gov |
| Cyclization Reactions | N-alkynyl pyrrole | Forms fused heterocyclic systems. nih.govnih.gov |
| Oxidative Polymerization | Pyrrole Ring | Forms conductive polypyrrole backbone. scispace.com |
Bio-inspired Chemical Biology Research
Bio-inspired materials seek to emulate the sophisticated structures and functions found in nature to create novel, high-performance synthetic materials. mdpi.comresearchgate.netnih.govnih.gov The pyrrole ring is a fundamental component of many vital biological molecules, including heme in hemoglobin and the chlorophylls responsible for photosynthesis.
In the field of chemical biology, which operates at the intersection of chemistry and biology, the ability to selectively modify biomolecules in their native environment is crucial. This is achieved through bioorthogonal chemistry, which employs reactions that proceed in living systems without interfering with natural biochemical processes. escholarship.orgnih.govresearchgate.net The premier bioorthogonal reaction is the azide-alkyne cycloaddition. mdpi.com
1H-Pyrrole, 1-(5-hexynyl)- is a valuable reagent for these applications. The terminal alkyne can be used to "click" the pyrrole scaffold onto biomolecules that have been metabolically engineered to contain azide groups. mdpi.com This allows for the attachment of pyrrole-based tags to proteins, glycans, or nucleic acids for imaging or pull-down experiments, helping to elucidate biological function without direct clinical implications. nih.govresearchgate.net Furthermore, this conjugation strategy can be used to create novel bio-hybrid materials, where the unique electronic properties of a polypyrrole derivative are combined with the specific recognition or structural features of a biomolecule. washu.edu
Conclusion and Future Perspectives in 1h Pyrrole, 1 5 Hexynyl Research
Current Challenges and Unexplored Avenues in N-Alkynyl Pyrrole (B145914) Chemistry
The synthesis and manipulation of N-alkynyl pyrroles, including 1H-Pyrrole, 1-(5-hexynyl)-, are not without their difficulties. A primary challenge lies in the development of general and highly regioselective synthetic methods. While copper-catalyzed cross-coupling reactions are commonly employed for N-alkynylation, issues such as catalyst loading, reaction conditions, and substrate scope remain areas of active investigation. nih.gov Furthermore, the inherent reactivity of the polarized alkyne bond in N-alkynyl pyrroles can lead to challenges in handling and purification, as these compounds can be prone to polymerization or other side reactions under certain conditions.
A significant underexplored avenue is the comprehensive investigation of the cycloaddition reactivity of N-alkynyl pyrroles. While some cycloaddition reactions have been reported, a systematic study of their behavior in various pericyclic reactions could unlock novel synthetic pathways to complex nitrogen-containing heterocycles. The development of asymmetric variants of these reactions is another frontier that holds immense potential for the synthesis of chiral pyrrole derivatives of pharmaceutical interest.
Further research is also needed to fully understand the electronic properties of N-alkynyl pyrroles and how they are influenced by substituents on both the pyrrole ring and the alkynyl chain. This knowledge is crucial for the rational design of these molecules for specific applications in materials science. The exploration of novel catalytic systems, including those based on earth-abundant metals, for the synthesis and transformation of N-alkynyl pyrroles is another area ripe for discovery.
Interdisciplinary Research Opportunities in Organic and Materials Chemistry
The unique molecular architecture of 1H-Pyrrole, 1-(5-hexynyl)-, featuring a conjugated pyrrole ring directly linked to a terminal alkyne, positions it as a highly versatile building block for interdisciplinary research, particularly at the interface of organic and materials chemistry. The presence of the terminal alkyne allows for its participation in a wide range of polymerization reactions, such as those utilizing Sonogashira cross-coupling, to create novel conjugated polymers. mdpi.com
These pyrrole-containing polymers are of significant interest for applications in organic electronics. tdl.orgnih.gov The electron-rich nature of the pyrrole ring can impart favorable hole-transporting properties to the resulting materials, making them suitable for use in organic field-effect transistors (OFETs) and as donor materials in organic photovoltaic (OPV) devices. nih.govacs.org The hexynyl linker provides flexibility and can influence the morphology and solubility of the polymer, which are critical parameters for device performance. The table below outlines potential properties of polymers derived from 1H-Pyrrole, 1-(5-hexynyl)-.
| Property | Potential Characteristic | Relevance in Materials Science |
|---|---|---|
| Conductivity | Semiconducting (p-type) | Active layer in organic field-effect transistors (OFETs) |
| Solubility | Potentially tunable via side-chain engineering on the pyrrole ring | Crucial for solution-based processing and fabrication of thin-film devices |
| Optical Properties | Absorption and emission in the UV-Vis-NIR region | Applications in organic light-emitting diodes (OLEDs) and organic solar cells |
| Thermal Stability | Dependent on polymer structure and molecular weight | Important for the long-term stability and operational lifetime of electronic devices |
Furthermore, the alkyne functionality can be utilized for post-polymerization modification via "click" chemistry, allowing for the facile introduction of various functional groups to fine-tune the material's properties. This opens up possibilities for the development of sensory materials, where the binding of an analyte to the appended functional group could induce a change in the polymer's electronic or optical properties.
Broader Impact and Future Directions for Pyrrole-Alkynyl Compound Research
The continued investigation of pyrrole-alkynyl compounds like 1H-Pyrrole, 1-(5-hexynyl)- is poised to have a significant impact on several scientific and technological fields. In organic synthesis, the development of novel transformations of N-alkynyl pyrroles will expand the synthetic chemist's toolkit for the construction of complex heterocyclic architectures. This is particularly relevant to the pharmaceutical industry, as pyrrole is a key structural motif in numerous biologically active molecules. chemheterocycles.comnih.gov The ability to readily synthesize and functionalize pyrrole derivatives is crucial for the discovery of new therapeutic agents. nih.govalliedacademies.org
In the realm of materials science, the design and synthesis of new polymers derived from pyrrole-alkynyl monomers will contribute to the advancement of organic electronics. The potential for creating lightweight, flexible, and solution-processable electronic devices could revolutionize technologies ranging from wearable sensors to large-area solar panels. nih.gov Future research in this area will likely focus on several key directions as detailed in the table below.
| Future Research Direction | Key Objectives | Potential Impact |
|---|---|---|
| Advanced Catalytic Methods | Development of more efficient, selective, and sustainable catalysts for N-alkynylation and subsequent transformations. | Greener and more cost-effective synthesis of pyrrole-alkynyl compounds and their derivatives. |
| Functional Polymer Design | Synthesis of polymers with tailored electronic, optical, and sensory properties through rational monomer design and post-polymerization modification. | Creation of high-performance materials for next-generation organic electronic devices. |
| Biomedical Applications | Exploration of the biological activity of novel pyrrole-alkynyl derivatives and their potential as therapeutic agents or diagnostic tools. | Discovery of new drugs and bio-imaging agents. |
| Computational Modeling | Utilization of theoretical calculations to predict the properties of new pyrrole-alkynyl compounds and guide experimental design. | Acceleration of the discovery and development of new materials and molecules with desired functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
